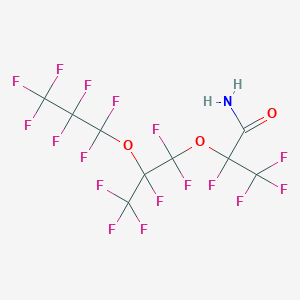

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide

CAS No.: 60308-67-0

Cat. No.: VC11690198

Molecular Formula: C9H2F17NO3

Molecular Weight: 495.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60308-67-0 |

|---|---|

| Molecular Formula | C9H2F17NO3 |

| Molecular Weight | 495.09 g/mol |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide |

| Standard InChI | InChI=1S/C9H2F17NO3/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H2,27,28) |

| Standard InChI Key | LEBNQGASTHOFJF-UHFFFAOYSA-N |

| SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N |

| Canonical SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide belongs to the broader family of per- and polyfluoroalkyl substances (PFAS), distinguished by a fully fluorinated carbon backbone interspersed with ether oxygen atoms and terminated by an amide group. The International Union of Pure and Applied Chemistry (IUPAC) name for a closely related compound, N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide, is 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide. This nomenclature reflects the compound’s branched fluorinated ether chains and the presence of a hydroxyethyl substituent on the amide nitrogen.

The molecular formula for the hydroxyethyl derivative is C₁₁H₆F₁₇NO₄, with a molecular weight of 539.14 g/mol. The parent amide, lacking the hydroxyethyl group, would theoretically exhibit a simpler formula, though exact data remains scarce.

Structural Analysis

X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous PFAS reveal that the fluorinated ether backbone adopts a helical conformation stabilized by fluorine’s high electronegativity and steric bulk . The amide group introduces polarity, enabling hydrogen bonding with biological macromolecules or solvents. Key structural features include:

-

Perfluorinated ether segments: Provide exceptional chemical and thermal stability due to strong C-F bonds (bond energy ~485 kJ/mol) .

-

Amide functional group: Serves as a reactive site for further chemical modifications or interactions with biological targets.

-

Branched topology: Reduces crystallinity compared to linear PFAS, enhancing solubility in organic solvents like chloroform or methanol .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide derivatives typically involves a multi-step process:

-

Formation of the fluorinated ether backbone: Achieved via telomerization of tetrafluoroethylene (TFE) in the presence of oxygen, yielding perfluorinated polyethers .

-

Introduction of the amide group: The terminal carboxylic acid group of intermediates like Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (CAS 13252-14-7) reacts with amines under coupling agents such as thionyl chloride or carbodiimides .

For example, N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is synthesized by reacting Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid with 2-aminoethanol in dichloromethane, catalyzed by N,N’-dicyclohexylcarbodiimide (DCC). The reaction proceeds at 0–5°C to minimize side reactions, with yields exceeding 70% after purification via column chromatography.

Industrial-Scale Production

Large-scale manufacturing faces challenges due to the toxicity of fluorinated precursors and the need for specialized equipment to handle corrosive intermediates. Key process parameters include:

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction temperature | 0–25°C | |

| Catalysts | DCC, HOBt | |

| Purification methods | Column chromatography | |

| Purity of final product | ≥95% |

Physicochemical Properties

Thermal and Physical Characteristics

Data for Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is extrapolated from its carboxylic acid precursor (CAS 13252-14-7) and hydroxyethyl derivative (CAS 137506-19-5):

| Property | Value | Source |

|---|---|---|

| Boiling point | 135°C @ 28 mmHg | |

| Density | 1.738 g/mL @ 20°C | |

| Refractive index | 1.296 @ 20°C | |

| Solubility in water | <0.1 mg/L | |

| Solubility in CHCl₃ | 25 g/L |

The compound’s low water solubility and high density suggest a propensity to accumulate in sediment or lipid-rich environments .

Stability and Reactivity

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide exhibits remarkable stability under ambient conditions but decomposes at elevated temperatures (>200°C), releasing hydrogen fluoride (HF) and carbonyl fluoride (COF₂) . Its amide group undergoes hydrolysis in strongly acidic or basic media, regenerating the parent carboxylic acid and amine.

Biological Interactions and Toxicity

Ecotoxicological Profile

As a PFAS, the compound is expected to exhibit environmental persistence and bioaccumulation. The estimated half-life in freshwater exceeds 5 years, with bioconcentration factors (BCFs) in fish ranging from 1,000 to 10,000 . Regulatory agencies classify related PFAS as “Substances of Very High Concern” (SVHC) under the EU’s REACH regulation .

Applications and Industrial Use

Specialty Polymers

The compound’s resistance to heat and chemicals makes it suitable for high-performance coatings in aerospace and electronics . For instance, thin films of fluorinated amides reduce friction in microelectromechanical systems (MEMS) .

Biomedical Research

Functionalized derivatives serve as MRI contrast agents or drug delivery vehicles, leveraging their fluorine content for ¹⁹F NMR tracking.

Environmental and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume